

An In-depth Technical Guide to Bioconjugation with Methylamino-PEG1-acid

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Compound of Interest

Compound Name: **Methylamino-PEG1-acid**

Cat. No.: **B608981**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of bioconjugation utilizing **Methylamino-PEG1-acid**. This bifunctional linker is a valuable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of Methylamino-PEG1-acid

Methylamino-PEG1-acid is a short, hydrophilic linker possessing two distinct reactive functional groups: a secondary methylamino group ($-\text{NHCH}_3$) and a terminal carboxylic acid ($-\text{COOH}$).^{[1][2]} These groups enable the sequential or orthogonal conjugation of two different molecules. The single polyethylene glycol (PEG) unit enhances solubility in aqueous media, a beneficial property for bioconjugation reactions.^[2]

Key Features:

- Bifunctionality: Allows for the coupling of two different molecular entities.
- Hydrophilicity: The PEG spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.^[2]
- Defined Length: The short, single PEG unit provides a precise and consistent spacing between the conjugated molecules.

Chemical Structure:

Bioconjugation Reactions

The two functional groups of **Methylamino-PEG1-acid**, the methylamino group and the carboxylic acid, can participate in various bioconjugation reactions.

Carboxylic Acid Activation and Amine Coupling

The carboxylic acid moiety can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine residues). A common and efficient method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

- Activation Step: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide and minimize hydrolysis of the active intermediate.[3]
- Coupling Step: The NHS ester readily reacts with a primary amine-containing molecule at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond.[3]

Methylamino Group Reactions

The secondary methylamino group can be conjugated to other molecules through several methods:

- Amide Bond Formation: The methylamino group can react with an activated carboxylic acid (e.g., an NHS ester) on a target molecule to form a stable amide bond. This reaction is typically carried out in a buffer at a pH of 7-9.[4] Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple a carboxylic acid to the secondary amine.[3][5][6][7]
- Reductive Amination: The methylamino group can react with an aldehyde or ketone on a target molecule to form an imine or enamine, which is then reduced to a stable amine

linkage using a reducing agent such as sodium cyanoborohydride (NaBH_3CN).^[8]

Quantitative Data Summary

The efficiency of bioconjugation reactions with **Methylamino-PEG1-acid** is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the primary conjugation chemistries.

Parameter	Carboxylic Acid Activation (EDC/NHS)	Amine Coupling (to NHS ester)
Optimal pH Range	4.5 - 6.0 ^[3]	7.0 - 8.5 ^[3]
Commonly Used Buffer	MES (2-(N-morpholino)ethanesulfonic acid) ^[3]	PBS (Phosphate-Buffered Saline)
Typical Reaction Time	15 - 60 minutes	2 hours to overnight
Typical Molar Excess of Reagents	2-10 fold excess of EDC/NHS over carboxylic acid	1.5-5 fold excess of amine over NHS ester

Parameter	Methylamino Group Reaction (with NHS ester)	Methylamino Group Reaction (HATU coupling)
Optimal pH Range	7.0 - 9.0	Not strictly pH-dependent, typically performed in aprotic solvents
Commonly Used Buffer/Solvent	PBS or Bicarbonate buffer	DMF (Dimethylformamide) or DMA (Dimethylacetamide)
Typical Reaction Time	2 hours to overnight	1 - 4 hours
Typical Molar Excess of Reagents	1.5-5 fold excess of NHS ester over methylamine	1.1-1.5 fold excess of HATU and base over carboxylic acid

Experimental Protocols

Protocol for Conjugating a Protein to a Small Molecule using Methylamino-PEG1-acid

This protocol describes the conjugation of a protein (containing primary amines) to a small molecule drug (containing a carboxylic acid) using **Methylamino-PEG1-acid** as the linker.

Materials:

- Protein solution in PBS, pH 7.4
- Small molecule drug with a carboxylic acid group
- **Methylamino-PEG1-acid**
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: PBS, pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous DMSO (Dimethyl sulfoxide)
- Desalting column

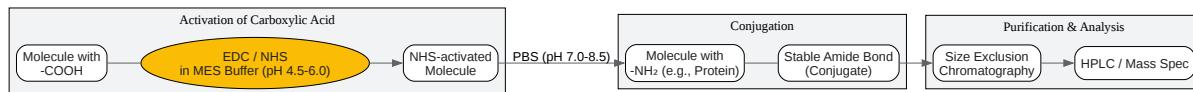
Procedure:

- Step 1: Activation of the Small Molecule Drug
 1. Dissolve the small molecule drug and a 1.5-fold molar excess of **Methylamino-PEG1-acid** in anhydrous DMSO.
 2. Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.
 3. Incubate the reaction for 15 minutes at room temperature.

- Step 2: Conjugation to the Protein
 1. Equilibrate a desalting column with Coupling Buffer (PBS, pH 7.4).
 2. Pass the activated small molecule-PEG linker solution through the desalting column to remove excess EDC and Sulfo-NHS, collecting the eluate containing the activated linker.
 3. Immediately add the eluate to the protein solution at a 10-fold molar excess of the activated linker to the protein.
 4. Incubate the reaction for 2 hours at room temperature with gentle stirring.
- Step 3: Quenching the Reaction
 1. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
 2. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
- Step 4: Purification of the Conjugate
 1. Purify the protein-PEG-small molecule conjugate from unreacted components using a desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.
- Step 5: Characterization
 1. Determine the concentration of the final conjugate using a protein assay (e.g., BCA assay).
 2. Analyze the conjugation efficiency and drug-to-protein ratio using techniques such as UV-Vis spectroscopy, RP-HPLC, or Mass Spectrometry.[1][9]

Visualizations

Experimental Workflow for Bioconjugation

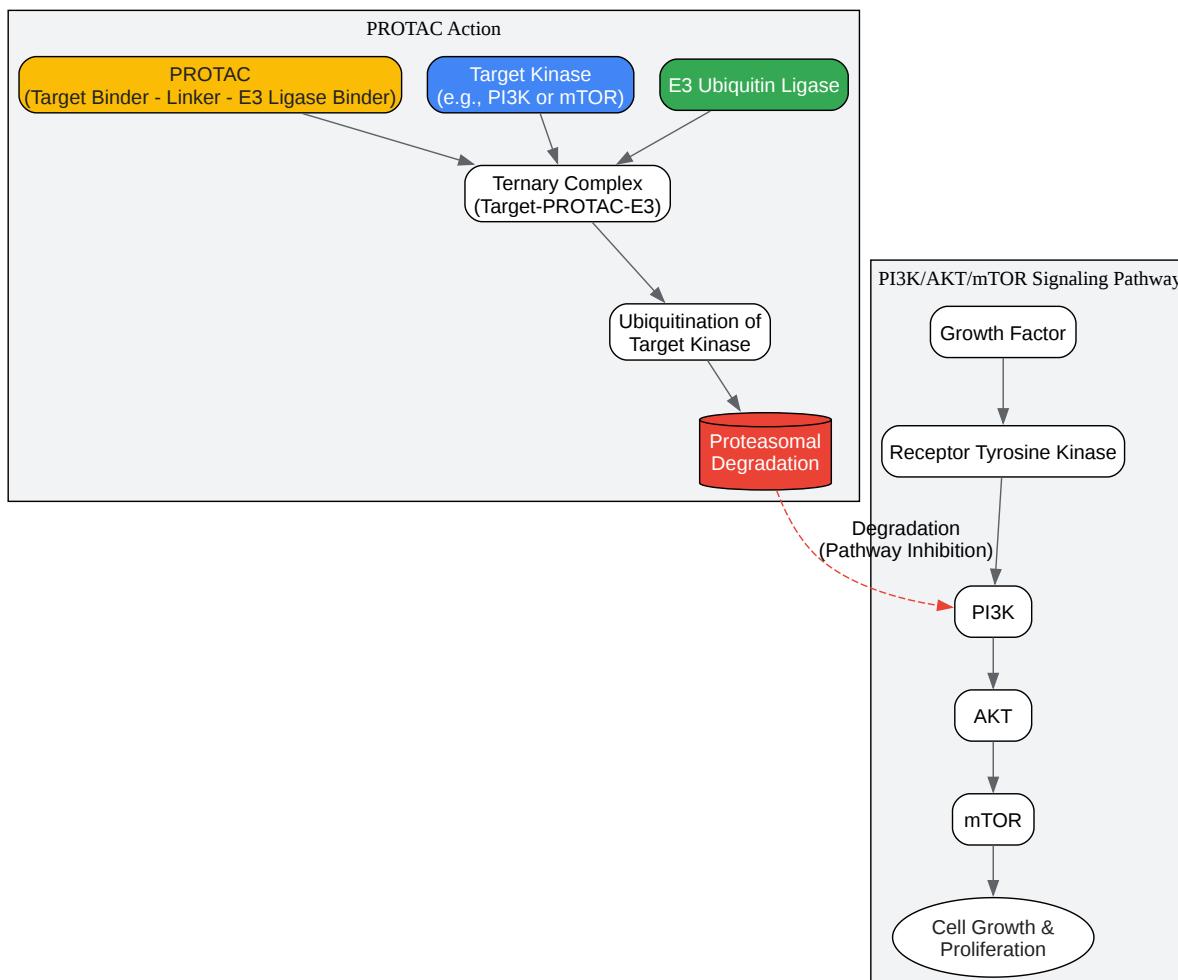


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General workflow for bioconjugation using EDC/NHS chemistry.

PROTAC-Mediated Degradation of a Target Kinase in the PI3K/AKT/mTOR Pathway

PROTACs synthesized with linkers like **Methylamino-PEG1-acid** can be designed to target specific kinases in signaling pathways, leading to their degradation and subsequent pathway modulation. The diagram below illustrates a hypothetical PROTAC targeting a kinase within the PI3K/AKT/mTOR pathway.



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PROTAC-mediated degradation of a target kinase in the PI3K/AKT/mTOR pathway.

Conclusion

Methylamino-PEG1-acid is a versatile and valuable tool for bioconjugation in drug discovery and development. Its well-defined structure and dual reactivity allow for the precise and efficient linking of various molecular entities. Understanding the fundamental principles of its reactivity and the optimization of reaction conditions are crucial for the successful synthesis of novel bioconjugates with desired therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize **Methylamino-PEG1-acid** in their bioconjugation strategies.

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